{2-[(2-Amino-acetyl)-isopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13478713
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H31N3O3 |
|---|---|
| Molecular Weight | 313.44 g/mol |
| IUPAC Name | tert-butyl N-[2-[(2-aminoacetyl)-propan-2-ylamino]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C16H31N3O3/c1-11(2)19(14(20)10-17)13-9-7-6-8-12(13)18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21) |
| Standard InChI Key | XCNCNHFCRIYMRE-UHFFFAOYSA-N |
| SMILES | CC(C)N(C1CCCCC1NC(=O)OC(C)(C)C)C(=O)CN |
| Canonical SMILES | CC(C)N(C1CCCCC1NC(=O)OC(C)(C)C)C(=O)CN |
Introduction
Chemical Structure and Properties
The compound’s IUPAC name, tert-butyl N-[2-[(2-aminoacetyl)(propan-2-yl)amino]cyclohexyl]carbamate, reflects its intricate architecture . Key structural components include:
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A cyclohexyl ring substituted at the 2-position.
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An isopropyl-amino group linked to an amino-acetyl moiety.
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A tert-butyl carbamate protecting group.
Molecular and Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.44 g/mol |
| SMILES | CC(C)N(C1CCCCC1NC(=O)OC(C)(C)C)C(=O)CN |
| InChIKey | XCNCNHFCRIYMRE-UHFFFAOYSA-N |
| Boiling Point (Predicted) | 452.1 ± 44.0 °C |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ |
| pKa (Predicted) | 11.96 ± 0.40 |
The tert-butyl group enhances steric protection, improving stability during synthetic workflows .
Synthesis and Preparation
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
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Cyclohexylamine Derivatization: A cyclohexylamine derivative is functionalized with an isopropyl-amino group.
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Amino-Acetylation: The amino group undergoes acetylation with 2-chloroacetyl chloride or analogous reagents .
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Carbamate Protection: The secondary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
Example Protocol
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Step 1: React cyclohexylamine with isopropylamine and 2-chloroacetyl chloride in dichloromethane at 0°C.
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Step 2: Protect the amine with Boc anhydride in the presence of triethylamine, yielding the tert-butyl carbamate .
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Purification: Column chromatography (hexane/ethyl acetate) isolates the product in >70% yield .
Analytical Characterization
Applications and Research Findings
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing bioactive molecules:
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Kinase Inhibitors: Structural analogs (e.g., pyrido[2,3-d]pyrimidinones) inhibit cyclin-dependent kinases (CDK4/6), relevant in cancer therapeutics .
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Antimicrobial Agents: Carbamate derivatives exhibit antifungal and antibacterial properties, though direct evidence for this compound is pending .
Chemical Biology
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Protecting Group Strategy: The tert-butyl carbamate is cleaved under acidic conditions (e.g., HCl/dioxane), enabling selective deprotection in peptide synthesis .
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Structure-Activity Relationship (SAR) Studies: Modifications to the cyclohexyl or amino-acetyl groups are explored to optimize pharmacokinetic properties .
| Supplier | Purity | Packaging | Price (1g) |
|---|---|---|---|
| Amber MolTech LLC | 97% | 1g | $1,499 |
| Fluorochem | >95% | 5g | Inquiry |
The compound is listed as "for research use only," with availability subject to custom synthesis requests .
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